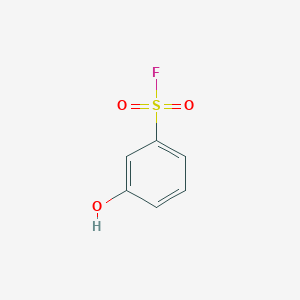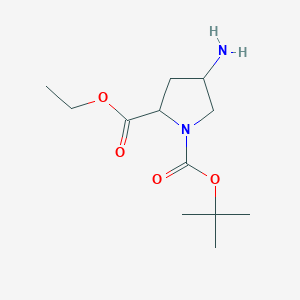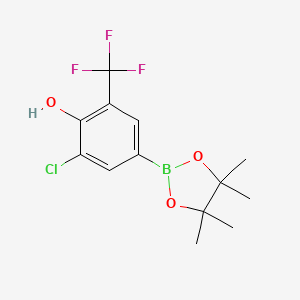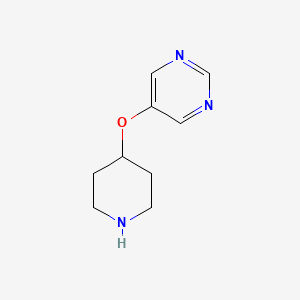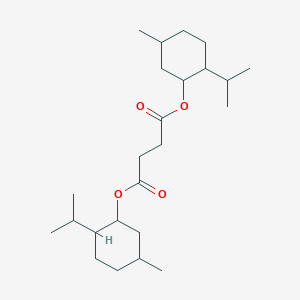
BDP FL methyltetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BDP FL methyltetrazine is a fluorescent dye that is commonly used in bioorthogonal chemistry. It is a derivative of borondipyrromethene (BDP) and contains a methyltetrazine group. This compound is known for its high fluorescence quantum yield and photostability, making it an excellent choice for various fluorescence-based applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) .
Industrial Production Methods
In industrial settings, the production of BDP FL methyltetrazine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored at -20°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
BDP FL methyltetrazine primarily undergoes cycloaddition reactions, specifically the inverse electron demand Diels-Alder (IEDDA) reaction. This reaction occurs between the methyltetrazine group and strained dienophiles such as trans-cyclooctenes, cyclopropenes, and other strained cycloolefins .
Common Reagents and Conditions
The IEDDA reaction involving this compound typically requires the presence of strained dienophiles and can be carried out in various organic solvents. The reaction conditions are mild, often occurring at room temperature without the need for additional catalysts .
Major Products Formed
The major products formed from the IEDDA reaction of this compound are stable covalent adducts. These products are highly fluorescent and can be used for various labeling and imaging applications .
Applications De Recherche Scientifique
BDP FL methyltetrazine has a wide range of applications in scientific research:
Chemistry: It is used in click chemistry for the conjugation of biomolecules, enabling the study of complex biological systems
Biology: The compound is used for fluorescent labeling of proteins, nucleic acids, and other biomolecules, facilitating their detection and visualization in biological samples
Medicine: This compound is employed in diagnostic imaging and targeted drug delivery, allowing for precise tracking of therapeutic agents within the body
Industry: It is used in the development of fluorescent probes and sensors for various industrial applications
Mécanisme D'action
The mechanism of action of BDP FL methyltetrazine involves its participation in the IEDDA reaction. The methyltetrazine group acts as an electron acceptor, reacting with strained dienophiles to form stable covalent bonds. This reaction is highly specific and efficient, making this compound an ideal tool for bioorthogonal chemistry .
Comparaison Avec Des Composés Similaires
BDP FL methyltetrazine is unique due to its high fluorescence quantum yield and photostability. Similar compounds include:
BDP FL tetrazine: Similar in structure but lacks the methyl group, resulting in lower stability in buffers
BDP 630/650 tetrazine: Another BDP derivative with different spectral properties, used for different fluorescence channels
Cyanine3 NHS ester: A different class of fluorescent dye with distinct spectral properties and applications
This compound stands out due to its enhanced stability and reactivity, making it a preferred choice for many applications in scientific research .
Propriétés
Formule moléculaire |
C24H24BF2N7O |
|---|---|
Poids moléculaire |
475.3 g/mol |
Nom IUPAC |
3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C24H24BF2N7O/c1-15-12-16(2)33-22(15)13-21-9-8-20(34(21)25(33,26)27)10-11-23(35)28-14-18-4-6-19(7-5-18)24-31-29-17(3)30-32-24/h4-9,12-13H,10-11,14H2,1-3H3,(H,28,35) |
Clé InChI |
ZDYCNCTWMHFBDF-UHFFFAOYSA-N |
SMILES canonique |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCC4=CC=C(C=C4)C5=NN=C(N=N5)C)C)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


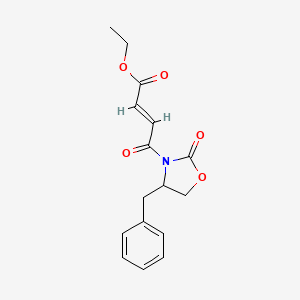
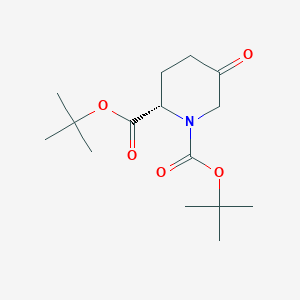
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12280507.png)
![Ethyl thieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12280510.png)


![1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280526.png)
![3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B12280540.png)
